molecular formula C16H16N4OS B2914143 N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide CAS No. 2411218-87-4

N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide

Cat. No. B2914143
CAS RN: 2411218-87-4
M. Wt: 312.39
InChI Key: HQKPUMMOEORBGD-UHFFFAOYSA-N
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Description

“N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide” is a compound that contains an indazole moiety . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of indazoles consists of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .


Chemical Reactions Analysis

Indazoles have been synthesized through various chemical reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of indazole-containing compounds can vary widely depending on the specific compound and its biological target. For example, some indazole derivatives have been found to inhibit phosphoinositide 3-kinase δ, which is used for the treatment of respiratory diseases .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They display a broad range of chemical and biological properties and have gained considerable attention in the field of medicinal chemistry . Therefore, the medicinal properties of indazole and its derivatives are expected to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

N-[2-(1H-indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-22-15-4-2-3-13(19-15)16(21)17-8-7-11-5-6-12-10-18-20-14(12)9-11/h2-6,9-10H,7-8H2,1H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKPUMMOEORBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=N1)C(=O)NCCC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide

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